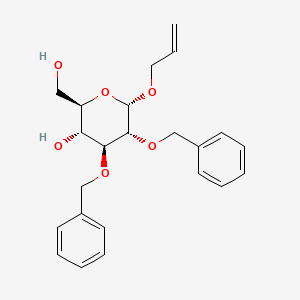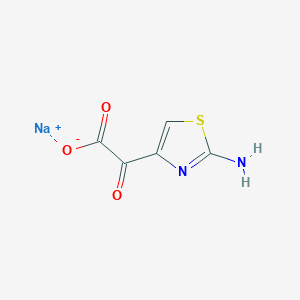![molecular formula C18H14ClN3O3S2 B3291795 (E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide CAS No. 873307-04-1](/img/structure/B3291795.png)
(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
説明
(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as 'compound X' in scientific literature.
作用機序
The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in various cellular processes. Additionally, it has been found to bind to certain receptors, such as the PPARγ receptor, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Compound X has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, compound X has been shown to improve glucose and lipid metabolism, making it a potential treatment for metabolic disorders.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, such as its high potency and selectivity for specific targets. However, it also has certain limitations, such as its poor solubility in aqueous solutions and potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using compound X.
将来の方向性
There are several future directions for research on compound X. One potential direction is to further investigate its anti-cancer properties and its potential as a cancer treatment. Another direction is to explore its potential as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, there is potential for developing new fluorescent probes based on the structure of compound X for imaging applications. Further research is needed to fully understand the potential applications of compound X in various fields of science.
Conclusion:
Compound X is a promising chemical compound that has potential applications in various fields of science. Its synthesis method has been optimized to ensure high yield and purity of the final product. It has been extensively studied for its potential as a drug candidate, anti-inflammatory agent, anti-cancer agent, and fluorescent probe. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug discovery. It has also been studied for its anti-inflammatory and anti-cancer properties. Additionally, compound X has shown potential as a fluorescent probe for imaging applications.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-14-3-1-2-13(12-14)4-9-17(23)21-15-5-7-16(8-6-15)27(24,25)22-18-20-10-11-26-18/h1-12H,(H,20,22)(H,21,23)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIGLYOXFNCFSO-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3291714.png)
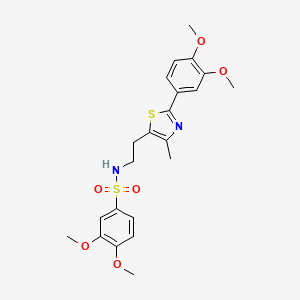
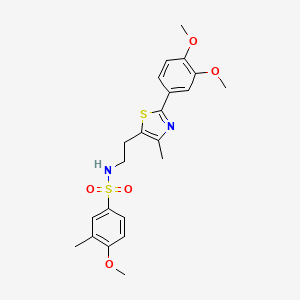

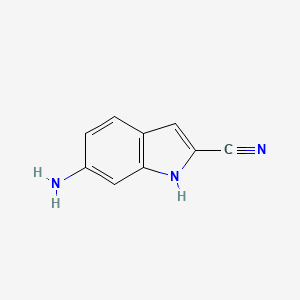


![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3291764.png)
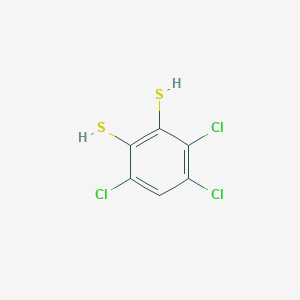

![5,6-Quinolinediol, 8-[(4-amino-1-methylbutyl)amino]-](/img/structure/B3291780.png)
![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)
